molecular formula C20H16F3N3O2S B2375477 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893940-70-0

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2375477
CAS No.: 893940-70-0
M. Wt: 419.42
InChI Key: GCPYNODHUFYIQP-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core. This scaffold is substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a 4-(trifluoromethyl)benzamide moiety. Its synthesis likely involves amidation of a thienopyrazole intermediate, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-28-15-8-6-14(7-9-15)26-18(16-10-29-11-17(16)25-26)24-19(27)12-2-4-13(5-3-12)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPYNODHUFYIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Thieno[3,4-c]pyrazole core : Known for its diverse pharmacological properties.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Trifluoromethyl group : Often associated with increased metabolic stability and biological activity.

The molecular formula is C17H18F3N3O2SC_{17}H_{18}F_{3}N_{3}O_{2}S, with a molecular weight of 385.40 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thieno[3,4-c]pyrazole moiety can engage in hydrogen bonding and π-π interactions with proteins, modulating their activity. This mechanism is crucial for its potential as an anticancer agent.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to thieno[3,4-c]pyrazole derivatives:

  • Cell Line Studies : Research indicates that derivatives exhibit significant cytotoxicity against various cancer cell lines:
    • MCF7 (breast cancer) : IC50 values ranging from 3.79 to 12.50 µM were reported for related compounds .
    • A549 (lung cancer) : Compounds showed growth inhibition with IC50 values around 26 µM .
CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926
Compound CHep-23.25

Anti-inflammatory Activity

The thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory potential. The presence of the methoxy group contributes to enhanced anti-inflammatory effects through modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies

  • Study on Multicellular Spheroids : A study identified novel anticancer compounds through screening on multicellular spheroids, highlighting the efficacy of thieno[3,4-c]pyrazole derivatives in complex tumor models .
  • In Vivo Efficacy : In vivo studies demonstrated that certain derivatives significantly reduced tumor size in xenograft models, indicating their potential as effective therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Core Structure R₁ (Position 2) R₂ (Position 3) Key Properties
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl 4-(Trifluoromethyl)benzamide Enhanced solubility (methoxy), metabolic stability (CF₃)
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 4-Methylphenyl 4-Bromobenzamide Lower solubility (methyl), bromo as leaving group for further functionalization
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl 2,4-Difluorophenyl Strong electron-withdrawing effects (sulfonyl), tautomerism (thione form)
Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo[3,4-d]pyrimidine Fluorophenyl/chromenone Fluoro/amide substituents Bioavailability enhanced by fluorine, larger fused ring system

Key Observations:

Substituent Electronic Effects: The target compound’s 4-methoxyphenyl group improves solubility compared to the 4-methylphenyl group in its brominated analogue . Sulfonyl groups in triazole derivatives (e.g., compounds [7–9]) introduce pronounced electron-withdrawing effects, which may alter reactivity compared to the target compound’s benzamide .

Tautomerism and Stability :

  • Triazole derivatives (e.g., compounds [7–9]) exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹, absence of νS-H) . In contrast, the target compound’s benzamide group exhibits a stable carbonyl (νC=O ~1660–1680 cm⁻¹), reducing tautomeric complexity.

Fluorine-Containing Analogues :

  • Fluorine atoms in pyrazolo[3,4-d]pyrimidine derivatives () and difluorophenyl groups in triazoles () enhance bioavailability and enzymatic resistance, a property shared with the target compound’s trifluoromethyl group .

Key Observations:

  • The target compound’s synthesis may parallel ’s brominated analogue, utilizing amidation under basic conditions.
  • Triazole derivatives require cyclization and tautomeric stabilization, whereas pyrazolo[3,4-d]pyrimidines rely on cross-coupling reactions for functionalization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization reactions to construct the thieno[3,4-c]pyrazole core, followed by functionalization with methoxyphenyl and trifluoromethylbenzamide groups. Key steps include:

  • Cyclization : Use of catalysts like acetic acid under reflux conditions to form the pyrazole ring .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance solubility and reactivity .
  • Temperature Control : Reflux (~80–100°C) ensures completion of multi-step reactions while avoiding decomposition .
    • Critical Factors : Impurity profiles are sensitive to pH and stoichiometric ratios of intermediates, requiring rigorous HPLC or GC-MS monitoring .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the thienopyrazole core and substituent positions (e.g., methoxyphenyl, trifluoromethyl) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the trifluoromethyl group .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrothienopyrazole ring system .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step of the trifluoromethylbenzamide moiety?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of aromatic intermediates .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling, which may enhance efficiency .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) reduces side reactions during amide bond formation .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding vs. off-target effects .
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} comparisons under standardized conditions (e.g., serum-free media) to minimize variability .
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .

Q. What structure-activity relationship (SAR) insights guide the modification of substituents to enhance target selectivity?

  • Methodological Answer :

  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with target pockets; replacing it with cyano or nitro groups alters potency .
  • Methoxyphenyl Position : Para-substitution (vs. ortho/meta) optimizes steric compatibility with enzymatic active sites .
  • Thienopyrazole Core : Saturation (dihydro vs. fully aromatic) modulates conformational flexibility, affecting binding kinetics .

Q. What computational strategies predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the trifluoromethylbenzamide’s electrostatic potential .
  • MD Simulations : Run 100-ns trajectories to assess stability of the ligand-target complex in explicit solvent .
  • QSAR Models : Train datasets on analogous thienopyrazoles to predict bioavailability and toxicity profiles .

Q. How does the reactivity of the trifluoromethyl group influence downstream derivatization?

  • Methodological Answer :

  • Electrophilic Substitution : The -CF3_3 group deactivates the benzamide ring, limiting direct halogenation; instead, use directed ortho-metalation .
  • Nucleophilic Attack : Fluorine’s electronegativity stabilizes intermediates during hydrolysis or amide exchange reactions .

Q. What are the key challenges in resolving structural ambiguities for this compound using crystallography?

  • Methodological Answer :

  • Crystal Packing : The flexible dihydrothienopyrazole core often produces polymorphs; screen >50 solvent systems to obtain diffraction-quality crystals .
  • Heavy Atom Derivatives : Soak crystals with iodine or platinum compounds to improve phase resolution .

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